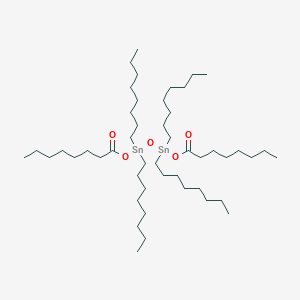![molecular formula C14H18O B14263496 Benzene, [(2-heptynyloxy)methyl]- CAS No. 170468-90-3](/img/structure/B14263496.png)
Benzene, [(2-heptynyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(2-heptynyloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a (2-heptynyloxy)methyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2-heptynyloxy)methyl]- typically involves the reaction of benzyl chloride with 2-heptyn-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-heptyn-1-ol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Types of Reactions:
Oxidation: Benzene, [(2-heptynyloxy)methyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (nitration) or sulfuric acid (sulfonation).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alkanes
Substitution: Nitrobenzene derivatives, Sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, [(2-heptynyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(2-heptynyloxy)methyl]- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The (2-heptynyloxy)methyl group can also undergo nucleophilic attacks, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Toluene: Benzene with a methyl group.
Phenol: Benzene with a hydroxyl group.
Aniline: Benzene with an amino group.
Comparison: Benzene, [(2-heptynyloxy)methyl]- is unique due to the presence of the (2-heptynyloxy)methyl group, which imparts distinct chemical properties compared to simpler benzene derivatives like toluene, phenol, and aniline. The alkyne functionality in the (2-heptynyloxy)methyl group allows for additional reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
| 170468-90-3 | |
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
hept-2-ynoxymethylbenzene |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-12-15-13-14-10-7-6-8-11-14/h6-8,10-11H,2-4,12-13H2,1H3 |
Clave InChI |
JPQDGSKZVDREPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)



silane](/img/structure/B14263461.png)
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
